1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H12ClFN2O•HCl and a molecular weight of 279.14. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is not intended for diagnostic or therapeutic use .
Scientific Research Applications
1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions . The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein functions in various biological processes .
Safety and Hazards
The compound has been classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Mechanism of Action
Target of Action
It’s structurally related to piperazine, which is known to be aGABA receptor agonist . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Piperazine, for instance, binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Related compounds like piperazine have been shown to mediate their anthelmintic action by generally paralyzing parasites .
Pharmacokinetics
Piperazine, a structurally related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Piperazine compounds are known to paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various types of cells, including both prokaryotic and eukaryotic cells. Its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its influence on gene expression can result in altered protein synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of these enzymes. This binding can result in changes in the enzyme’s conformation, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effectiveness and the nature of its interactions with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in these subcellular locations can influence its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride typically involves the acylation of piperazine with 5-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl piperazines .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.
1-(2-Fluorobenzoyl)piperazine: Similar to 1-(5-Chloro-2-fluorobenzoyl)piperazine hydrochloride but lacks the chlorine atom on the benzoyl ring.
1-(4-Chlorobenzoyl)piperazine: Similar but with the chlorine atom in a different position on the benzoyl ring.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzoyl ring. This unique substitution pattern can influence its chemical reactivity and interaction with proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O.ClH/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNQNOVENOZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.